Cas no 2248767-41-9 ((6-Chloro-2-methyl-3-pyridinyl)[4-(1H-pyrazol-1-yl)-1-piperidinyl]methanone)

(6-Chloro-2-methyl-3-pyridinyl)[4-(1H-pyrazol-1-yl)-1-piperidinyl]methanone is a heterocyclic compound featuring a pyridine core substituted with a chloro and methyl group, linked to a piperidine moiety via a carbonyl bridge. The piperidine ring is further functionalized with a pyrazole group, enhancing its potential as a versatile intermediate in medicinal chemistry. This structure suggests utility in the synthesis of bioactive molecules, particularly in targeting kinase or receptor modulation due to its rigid, polar framework. The chloro and methyl substituents may influence electronic properties and binding affinity, while the pyrazole-piperidine motif offers opportunities for further derivatization. Its well-defined stereochemistry and synthetic accessibility make it a valuable scaffold for pharmaceutical research.
(6-Chloro-2-methyl-3-pyridinyl)[4-(1H-pyrazol-1-yl)-1-piperidinyl]methanone structure
2248767-41-9 structure
Product name:(6-Chloro-2-methyl-3-pyridinyl)[4-(1H-pyrazol-1-yl)-1-piperidinyl]methanone
CAS No:2248767-41-9
MF:C15H17ClN4O
MW:304.774681806564
CID:5455870
PubChem ID:136517241

(6-Chloro-2-methyl-3-pyridinyl)[4-(1H-pyrazol-1-yl)-1-piperidinyl]methanone Chemical and Physical Properties

Names and Identifiers

    • AKOS033380680
    • EN300-26604613
    • (6-Chloro-2-methylpyridin-3-yl)-(4-pyrazol-1-ylpiperidin-1-yl)methanone
    • 6-chloro-2-methyl-3-[4-(1H-pyrazol-1-yl)piperidine-1-carbonyl]pyridine
    • 2248767-41-9
    • Z1497915759
    • (6-Chloro-2-methyl-3-pyridinyl)[4-(1H-pyrazol-1-yl)-1-piperidinyl]methanone
    • Inchi: 1S/C15H17ClN4O/c1-11-13(3-4-14(16)18-11)15(21)19-9-5-12(6-10-19)20-8-2-7-17-20/h2-4,7-8,12H,5-6,9-10H2,1H3
    • InChI Key: DQCZWKDUNPNEKS-UHFFFAOYSA-N
    • SMILES: C(C1=CC=C(Cl)N=C1C)(N1CCC(N2C=CC=N2)CC1)=O

Computed Properties

  • Exact Mass: 304.1090889g/mol
  • Monoisotopic Mass: 304.1090889g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 21
  • Rotatable Bond Count: 2
  • Complexity: 373
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.1
  • Topological Polar Surface Area: 51Ų

Experimental Properties

  • Density: 1.35±0.1 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
  • Boiling Point: 515.1±50.0 °C(Predicted)
  • pka: 3.02±0.19(Predicted)

(6-Chloro-2-methyl-3-pyridinyl)[4-(1H-pyrazol-1-yl)-1-piperidinyl]methanone Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-26604613-10g
2248767-41-9 90%
10g
$3622.0 2023-09-13
Enamine
EN300-26604613-1g
2248767-41-9 90%
1g
$842.0 2023-09-13
Enamine
EN300-26604613-1.0g
6-chloro-2-methyl-3-[4-(1H-pyrazol-1-yl)piperidine-1-carbonyl]pyridine
2248767-41-9 95.0%
1.0g
$842.0 2025-03-20
Enamine
EN300-26604613-10.0g
6-chloro-2-methyl-3-[4-(1H-pyrazol-1-yl)piperidine-1-carbonyl]pyridine
2248767-41-9 95.0%
10.0g
$3622.0 2025-03-20
Enamine
EN300-26604613-0.05g
6-chloro-2-methyl-3-[4-(1H-pyrazol-1-yl)piperidine-1-carbonyl]pyridine
2248767-41-9 95.0%
0.05g
$707.0 2025-03-20
Enamine
EN300-26604613-0.25g
6-chloro-2-methyl-3-[4-(1H-pyrazol-1-yl)piperidine-1-carbonyl]pyridine
2248767-41-9 95.0%
0.25g
$774.0 2025-03-20
Enamine
EN300-26604613-5g
2248767-41-9 90%
5g
$2443.0 2023-09-13
Enamine
EN300-26604613-5.0g
6-chloro-2-methyl-3-[4-(1H-pyrazol-1-yl)piperidine-1-carbonyl]pyridine
2248767-41-9 95.0%
5.0g
$2443.0 2025-03-20
Enamine
EN300-26604613-0.1g
6-chloro-2-methyl-3-[4-(1H-pyrazol-1-yl)piperidine-1-carbonyl]pyridine
2248767-41-9 95.0%
0.1g
$741.0 2025-03-20
Enamine
EN300-26604613-0.5g
6-chloro-2-methyl-3-[4-(1H-pyrazol-1-yl)piperidine-1-carbonyl]pyridine
2248767-41-9 95.0%
0.5g
$809.0 2025-03-20

(6-Chloro-2-methyl-3-pyridinyl)[4-(1H-pyrazol-1-yl)-1-piperidinyl]methanone Related Literature

Additional information on (6-Chloro-2-methyl-3-pyridinyl)[4-(1H-pyrazol-1-yl)-1-piperidinyl]methanone

Introduction to (6-Chloro-2-methyl-3-pyridinyl)[4-(1H-pyrazol-1-yl)-1-piperidinyl]methanone (CAS No. 2248767-41-9)

The compound (6-Chloro-2-methyl-3-pyridinyl)[4-(1H-pyrazol-1-yl)-1-piperidinyl]methanone, identified by its CAS number 2248767-41-9, represents a significant advancement in the field of pharmaceutical chemistry. This molecule, characterized by its intricate structural framework, has garnered considerable attention due to its potential applications in drug discovery and development. The presence of multiple heterocyclic rings, including pyridine and pyrazole, coupled with a methanone functional group, makes this compound a promising candidate for further investigation.

In recent years, the pharmaceutical industry has witnessed a surge in the exploration of heterocyclic compounds due to their diverse biological activities. The structural motif of (6-Chloro-2-methyl-3-pyridinyl)[4-(1H-pyrazol-1-yl)-1-piperidinyl]methanone aligns well with this trend, as it incorporates elements known to interact favorably with biological targets. Specifically, the pyridine ring is a common feature in many bioactive molecules, often serving as a scaffold for binding to enzymes and receptors. The chloro and methyl substituents on the pyridine ring further enhance its pharmacological potential by modulating electronic properties and steric interactions.

The integration of a pyrazole ring into the molecular structure adds another layer of complexity and functionality. Pyrazole derivatives are well-documented for their role in various therapeutic areas, including anti-inflammatory, antiviral, and anticancer applications. The [4-(1H-pyrazol-1-yl)-1-piperidinyl] moiety in this compound suggests potential interactions with biological pathways involving these heterocycles. This combination of structural elements positions (6-Chloro-2-methyl-3-pyridinyl)[4-(1H-pyrazol-1-yl)-1-piperidinyl]methanone as a versatile tool for medicinal chemists seeking to develop novel therapeutic agents.

Current research in pharmaceutical chemistry increasingly emphasizes the importance of structure-activity relationships (SARs) in drug design. The compound's architecture allows for systematic modifications that can fine-tune its biological activity. For instance, the methanone group serves as a flexible linker that can be altered to optimize binding affinity and metabolic stability. Such modularity is crucial for developing lead compounds that exhibit high efficacy and low toxicity.

Computational studies have played a pivotal role in understanding the pharmacophoric features of (6-Chloro-2-methyl-3-pyridinyl)[4-(1H-pyrazol-1-yl)-1-piperidinyl]methanone. Molecular docking simulations have been employed to predict its interactions with target proteins, providing insights into potential mechanisms of action. These studies have highlighted the compound's ability to bind to enzymes and receptors relevant to various diseases, underscoring its therapeutic promise. Furthermore, quantum mechanical calculations have been used to elucidate the electronic properties of the molecule, which are critical for understanding its reactivity and biological activity.

Experimental validation of computational predictions has been essential in assessing the compound's potential. In vitro assays have been conducted to evaluate its interaction with relevant biological targets, demonstrating promising results in terms of binding affinity and selectivity. These findings support further development efforts aimed at optimizing its pharmacological profile. Additionally, preliminary in vivo studies have shown encouraging results regarding bioavailability and tissue distribution, suggesting that this compound may be suitable for clinical translation.

The synthesis of (6-Chloro-2-methyl-3-pyridinyl)[4-(1H-pyrazol-1-yl)-1-piperidinyl]methanone represents a testament to the advancements in synthetic organic chemistry. Modern synthetic methodologies have enabled the efficient construction of complex molecules like this one, often with high yields and purity. Key steps in its synthesis include multi-step reactions involving cross-coupling techniques, cyclization reactions, and functional group transformations. These synthetic strategies highlight the ingenuity and precision required in pharmaceutical chemistry to produce molecules with tailored properties.

The growing interest in heterocyclic compounds is reflected in the increasing number of patents and publications focusing on their development. Companies and academic institutions are investing heavily in research aimed at discovering new applications for these molecules. The compound described here is part of this broader effort to expand the pharmacological arsenal available for treating various diseases. Its unique structural features make it a valuable asset in the search for novel therapeutics.

Future directions for research on (6-Chloro-2-methyl-3-pyridinyl)[4-(1H-pyrazol-1-yl)-1-piperidinyl]methanone include exploring its role in complex disease pathways and developing derivatives with enhanced properties. By leveraging cutting-edge technologies such as CRISPR gene editing and high-throughput screening, researchers aim to uncover new therapeutic applications for this compound and related molecules. These efforts are expected to yield significant advancements in drug discovery and personalized medicine.

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